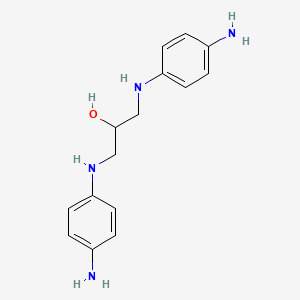

1,3-Bis(4-aminoanilino)propan-2-ol

Description

1,3-Bis(4-aminoanilino)propan-2-ol is a bifunctional organic compound characterized by a central 2-hydroxypropane backbone flanked by two 4-aminoanilino groups. This structure imparts unique coordination and electronic properties, making it a candidate for applications in catalysis, metal-organic frameworks (MOFs), and medicinal chemistry. The presence of amino and hydroxyl groups enables versatile binding to metal ions, while the aromatic amines contribute to π-π interactions and redox activity.

Properties

CAS No. |

130582-56-8 |

|---|---|

Molecular Formula |

C15H20N4O |

Molecular Weight |

272.35 g/mol |

IUPAC Name |

1,3-bis(4-aminoanilino)propan-2-ol |

InChI |

InChI=1S/C15H20N4O/c16-11-1-5-13(6-2-11)18-9-15(20)10-19-14-7-3-12(17)4-8-14/h1-8,15,18-20H,9-10,16-17H2 |

InChI Key |

IYOXPTICVOSFID-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)NCC(CNC2=CC=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-aminoanilino)propan-2-ol typically involves the reaction of 4-nitroaniline with epichlorohydrin, followed by reduction of the nitro groups to amino groups. The reaction conditions often include:

-

Step 1: Nucleophilic Substitution

Reagents: 4-nitroaniline, epichlorohydrin

Conditions: Solvent (e.g., ethanol), reflux

Reaction: The nucleophilic attack of 4-nitroaniline on epichlorohydrin results in the formation of 1,3-bis(4-nitroanilino)propan-2-ol.

-

Step 2: Reduction

Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

Conditions: Room temperature, atmospheric pressure

Reaction: The reduction of nitro groups to amino groups yields 1,3-Bis(4-aminoanilino)propan-2-ol.

Industrial Production Methods

Industrial production methods for 1,3-Bis(4-aminoanilino)propan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-aminoanilino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas and Pd/C.

Substitution: The hydroxyl group can undergo substitution reactions with halogenating agents to form halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic conditions

Reduction: Hydrogen gas, Pd/C catalyst

Substitution: Thionyl chloride (SOCl2), pyridine

Major Products Formed

Oxidation: 1,3-Bis(4-nitroanilino)propan-2-ol

Reduction: 1,3-Bis(4-aminoanilino)propan-2-ol

Substitution: 1,3-Bis(4-aminoanilino)propan-2-chloride

Scientific Research Applications

1,3-Bis(4-aminoanilino)propan-2-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antifungal and antibacterial agent.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-aminoanilino)propan-2-ol involves its interaction with biological targets, such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

Substituent Impact Analysis :

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-aminoanilino groups in the target compound are electron-rich, enhancing metal-binding affinity compared to electron-withdrawing substituents like bromopyrimidine in .

- Coordination Geometry: The picolyl analog forms binuclear Cu(II) complexes with distorted square-planar geometry due to pyridyl nitrogen coordination . In contrast, the target compound’s aminoanilino groups may favor octahedral or tetrahedral coordination with transition metals.

- Solubility and Stability : Ether-linked analogs (e.g., ) exhibit improved solubility in polar solvents compared to purely aromatic systems, while the hydroxyl group in all variants aids aqueous compatibility.

Biological Activity

Overview

1,3-Bis(4-aminoanilino)propan-2-ol is an organic compound characterized by its dual amino groups attached to a propan-2-ol backbone. Its molecular formula is C15H18N2O. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of 1,3-Bis(4-aminoanilino)propan-2-ol primarily involves its interaction with various biological targets, including enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This compound's structure allows it to engage in multiple molecular pathways, making it a versatile agent in drug development.

Biological Activity

Research indicates that 1,3-Bis(4-aminoanilino)propan-2-ol exhibits significant antimicrobial properties . It has been investigated for its effectiveness against various bacterial and fungal strains. Its mechanism involves disrupting cellular processes in microorganisms, leading to cell death or inhibition of growth.

Antifungal and Antibacterial Studies

- Antifungal Activity : In vitro studies have shown that this compound demonstrates antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting fungal growth.

- Antibacterial Activity : The compound has also been evaluated against Gram-positive and Gram-negative bacteria. Results suggest that it can effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with varying degrees of efficacy.

Case Studies

Several case studies have highlighted the biological significance of 1,3-Bis(4-aminoanilino)propan-2-ol:

- Case Study 1 : A study published in a peer-reviewed journal examined the compound's effect on Staphylococcus aureus. The results showed a significant reduction in bacterial viability at concentrations above the MIC, suggesting strong antibacterial properties.

- Case Study 2 : Another investigation focused on its antifungal effects against Candida albicans. The study reported that treatment with the compound resulted in a marked decrease in fungal colony-forming units (CFUs), indicating effective antifungal action.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,3-Bis(4-aminoanilino)propan-2-ol, it is useful to compare it with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 1,3-Bis(1,2,3-triazol-1-yl)-propan-2-ol | Antifungal | Inhibits ergosterol synthesis |

| 1,3-Bis(aryloxy)propan-2-ol | Antileishmanial | Disrupts parasite metabolism |

| 1,3-Bis(benzotriazol-1-yl)-propan-2-ol | Antifungal | Alters cell membrane integrity |

The unique dual amino groups present in 1,3-Bis(4-aminoanilino)propan-2-ol provide distinct chemical reactivity and enhance its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.